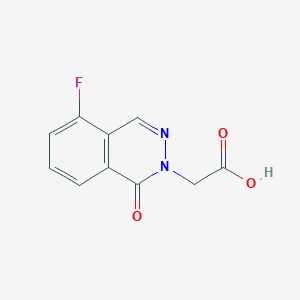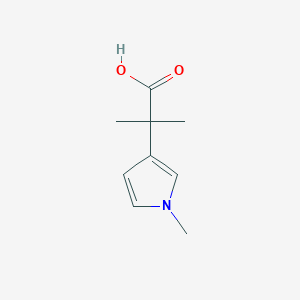
1-Bromo-2-(3-bromo-2-methylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(3-bromo-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and a 3-bromo-2-methylpropyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(3-bromo-2-methylpropyl)benzene can be synthesized through a multi-step process involving Friedel-Crafts alkylation and subsequent bromination. The general steps are as follows:
Friedel-Crafts Alkylation: Benzene reacts with 3-bromo-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-(3-bromo-2-methylpropyl)benzene.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(3-bromo-2-methylpropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of phenols or anilines.
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of the corresponding hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-(3-bromo-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3-bromo-2-methylpropyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the benzene ring can participate in electrophilic aromatic substitution reactions, where the compound acts as an electrophile. The methyl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological molecules and enzymes.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
1-Bromo-2-methylbenzene: Similar structure but with a methyl group instead of the 3-bromo-2-methylpropyl group.
1-Bromo-3-(bromomethyl)benzene: Another brominated benzene derivative with different substitution patterns.
Uniqueness
1-Bromo-2-(3-bromo-2-methylpropyl)benzene is unique due to the presence of both bromine atoms and the 3-bromo-2-methylpropyl group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C10H12Br2 |
|---|---|
Molecular Weight |
292.01 g/mol |
IUPAC Name |
1-bromo-2-(3-bromo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-8(7-11)6-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
BOMDRVCRHFHCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


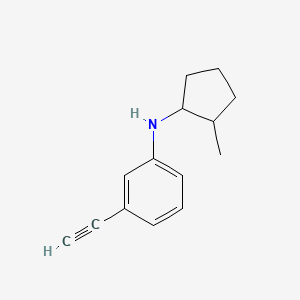


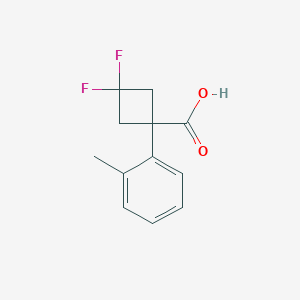


![Carbonic acid;5-[2-methoxyethyl(methyl)amino]-2-piperidin-3-ylpyridazin-3-one](/img/structure/B13254460.png)
![Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13254468.png)
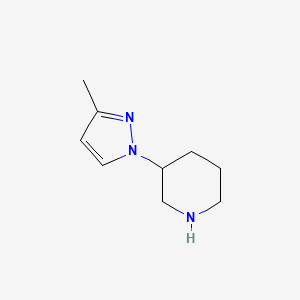
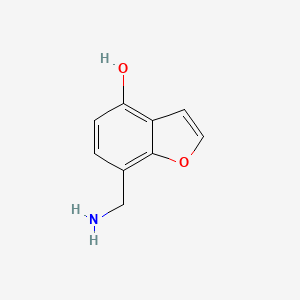
![2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13254483.png)
